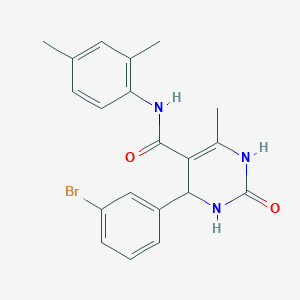

4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

This compound, with the molecular formula C20H20BrN3O2 and molecular weight 414.3 g/mol, is a dihydropyrimidine carboxamide derivative featuring a 3-bromophenyl group at position 4, a 2,4-dimethylphenyl carboxamide moiety at position 5, and a methyl group at position 6 . The racemic nature of the compound suggests conformational flexibility, which may influence its binding to biological targets . Its hydrogen-bonding capacity (3 donors, 4 acceptors) further impacts solubility and intermolecular interactions .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11-7-8-16(12(2)9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKZASCLQKSFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds. Due to its structural complexity and unique functional groups, it has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The IUPAC name of the compound indicates its complex structure involving a bromophenyl group, a dimethylphenyl group, and a tetrahydropyrimidine ring. The molecular formula is , with a molecular weight of approximately 404.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tetrahydropyrimidine ring can serve as a scaffold for binding to active sites on proteins, influencing enzymatic reactions and signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to Mycobacterium tuberculosis in high-throughput screening assays .

- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling. Such interactions could lead to alterations in intracellular calcium levels or modulation of cyclic nucleotide pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

- Antitubercular Activity : A study highlighted that certain derivatives demonstrated over 90% inhibition against M. tuberculosis, indicating strong potential as antitubercular agents .

Case Study 1: Antitubercular Screening

In a high-throughput screening study involving 25 compounds, several derivatives of tetrahydropyrimidines were tested for their efficacy against M. tuberculosis. The compound under review was part of this screening and showed promising results with an IC50 value indicating effective inhibition .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of various tetrahydropyrimidine derivatives with specific enzymes involved in metabolic processes. The results suggested that these compounds could modulate enzyme activity significantly, leading to altered metabolic pathways that could be therapeutically beneficial .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H20BrN3O2 |

| Molecular Weight | 404.3 g/mol |

| Biological Targets | Enzymes, GPCRs |

| Notable Activities | Antitubercular activity |

| IC50 (against M. tuberculosis) | < 15 μg/mL |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of dihydropyrimidine derivatives, many of which exhibit biological activity as enzyme inhibitors or antitumor agents. Below is a comparative analysis of structurally related compounds:

*Estimated based on substituent contributions.

Key Observations

Bromophenyl Positional Isomerism: The target compound’s 3-bromophenyl group differs from the 4-bromophenyl analogue (IC50 = 15.7 µM in cytotoxicity studies) . Ethyl 4-(3-Br-Ph)-6-Me-2-Oxo-DHPM-5-carboxylate (logP ~4.1) shows higher lipophilicity than the target compound (logP 3.99), likely due to the ethyl ester vs. carboxamide group.

Carboxamide vs. Ester Moieties: Replacing the methyl/ethyl ester (e.g., in ) with a 2,4-dimethylphenyl carboxamide increases hydrogen-bond donors (3 vs. 2) and polar surface area (58.1 vs. ~50 Ų), which may enhance target specificity but reduce solubility .

Electron-Withdrawing Groups :

- The trifluoromethyl -substituted analogue (4-CF3-Ph) exhibits 36% inhibition of thymidine phosphorylase (TP), suggesting electron-withdrawing groups enhance enzyme binding . The target compound’s bromine atom (moderately electron-withdrawing) may offer a balance between activity and metabolic stability.

Aryl Substitutions on Carboxamide :

- The 2,4-dimethylphenyl group in the target compound contributes to higher logP (3.99) compared to N-(2-MeO-Ph) derivatives (logP ~3.7) . Methoxy groups increase polarity but may reduce membrane permeability.

Physicochemical and Pharmacokinetic Profiles

- Solubility : The target compound’s logSw (-4.07 ) suggests poor aqueous solubility, typical for lipophilic dihydropyrimidines. Derivatives with polar groups (e.g., hydroxyl, methoxy) exhibit improved solubility but lower logP .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound can be synthesized via multi-component reactions (MCRs), such as modified Biginelli reactions, which combine urea derivatives, β-keto esters, and aldehydes. For bromophenyl incorporation, 3-bromobenzaldehyde is a critical precursor. Solvent selection (e.g., ethanol or acetic acid) and catalysis (Lewis acids like HCl or BF₃·Et₂O) influence yield and regioselectivity . Post-synthetic modifications, such as amidation, require coupling agents like EDC/HOBt to introduce the 2,4-dimethylphenyl carboxamide group .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm substituent positions via and NMR chemical shifts (e.g., δ ~5.4 ppm for the tetrahydropyrimidine CH group) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for the oxo and carboxamide groups .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for : 436.07 g/mol) .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize in vitro assays:

- Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains, noting IC₅₀ values .

- Enzyme inhibition : Target dihydrofolate reductase (DHFR) or kinases, given the tetrahydropyrimidine scaffold’s relevance in drug discovery .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Employ density functional theory (DFT) to map reaction pathways, particularly for regioselective bromophenyl incorporation. Transition-state analysis identifies energy barriers, while molecular docking predicts binding affinities to biological targets. Tools like Gaussian or ORCA integrate with experimental data to refine reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data for similar dihydropyrimidine derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell lines or assay protocols.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl or adjusting methyl groups) to isolate pharmacophores .

- ADME profiling : Assess solubility (via HPLC) and metabolic stability (e.g., cytochrome P450 assays) to clarify discrepancies in in vivo efficacy .

Q. How does crystallographic data inform polymorphism risks in this compound?

X-ray diffraction reveals packing motifs (e.g., herringbone vs. layered structures). For example, trifluoromethyl groups in analogous compounds induce steric effects, increasing polymorphism likelihood. Use temperature-controlled crystallization trials (e.g., slow evaporation in DMSO/water) to isolate stable forms .

Q. What experimental designs mitigate regioselectivity challenges during synthesis?

- Microwave-assisted synthesis : Enhances reaction homogeneity, reducing byproducts.

- Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups) to direct bromophenyl addition .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How can researchers address low aqueous solubility of this compound for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.